
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide is a synthetic organic compound that features a unique combination of a cyclobutyl ring, a thiadiazole ring, and a tetraazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by the reaction of nitriles with azides under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiadiazole and tetraazole intermediates with a butanamide linker using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclobutyl and tetraazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique structural features of the compound could make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving thiadiazole and tetraazole rings.
作用机制
The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and tetraazole rings could play a role in binding to the active sites of these targets, while the cyclobutyl group may influence the compound’s overall conformation and stability.
相似化合物的比较
Similar Compounds
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)butanamide: A similar compound with a tetrazole ring instead of a tetraazole ring.
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-imidazol-1-yl)butanamide: A compound with an imidazole ring instead of a tetraazole ring.
Uniqueness
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetraazol-1-yl)butanamide is unique due to the presence of both a thiadiazole and a tetraazole ring, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these rings with a cyclobutyl group and a butanamide linker provides a unique structural framework that can be exploited for various applications.
属性
分子式 |
C11H15N7OS |
|---|---|
分子量 |
293.35 g/mol |
IUPAC 名称 |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H15N7OS/c19-9(5-2-6-18-7-12-16-17-18)13-11-15-14-10(20-11)8-3-1-4-8/h7-8H,1-6H2,(H,13,15,19) |
InChI 键 |
RBEJPOIWQPUSGN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


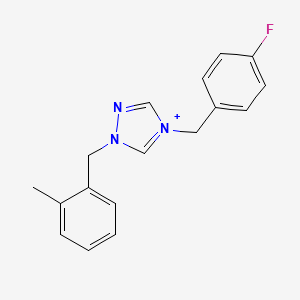

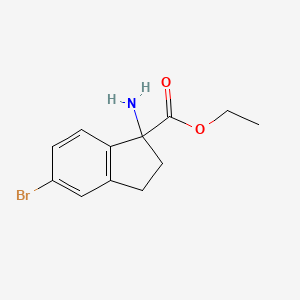
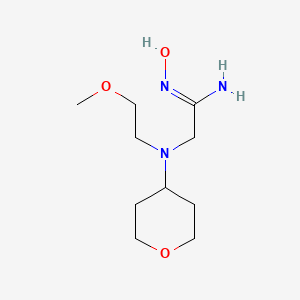
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)
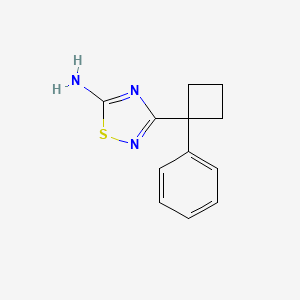
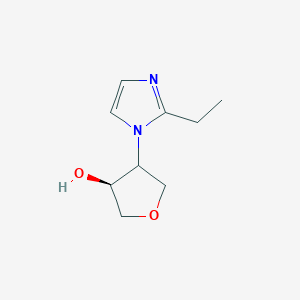
![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
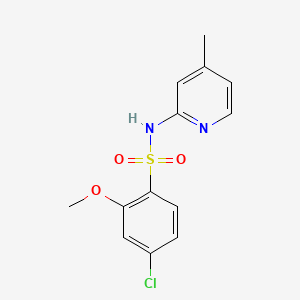
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)


